2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole

Click chemistry Lipophilicity Structure-Activity Relationship

2-(Allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole (CAS 1226429-68-0) is a fully synthetic, penta-substituted 1H-imidazole derivative belonging to the 2-thio-substituted imidazole class, a scaffold widely explored for p38 MAP kinase inhibition and cytokine modulation. The compound incorporates three therapeutically relevant substituents on the central heterocycle: an allylthio group at C2, a 4-bromophenyl ring at C5, and a 4-(difluoromethoxy)phenyl ring at N1.

Molecular Formula C19H15BrF2N2OS
Molecular Weight 437.3
CAS No. 1226429-68-0
Cat. No. B2580695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole
CAS1226429-68-0
Molecular FormulaC19H15BrF2N2OS
Molecular Weight437.3
Structural Identifiers
SMILESC=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H15BrF2N2OS/c1-2-11-26-19-23-12-17(13-3-5-14(20)6-4-13)24(19)15-7-9-16(10-8-15)25-18(21)22/h2-10,12,18H,1,11H2
InChIKeyBGPNJDCZMPNWTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole (CAS 1226429-68-0): Structural Identity and Class Provenance for Procurement


2-(Allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole (CAS 1226429-68-0) is a fully synthetic, penta-substituted 1H-imidazole derivative belonging to the 2-thio-substituted imidazole class, a scaffold widely explored for p38 MAP kinase inhibition and cytokine modulation [1]. The compound incorporates three therapeutically relevant substituents on the central heterocycle: an allylthio group at C2, a 4-bromophenyl ring at C5, and a 4-(difluoromethoxy)phenyl ring at N1. This precise combination is not described in the primary peer-reviewed literature or granted patents as a biologically annotated entity; available characterization is limited to vendor-supplied spectroscopic identity (NMR, HPLC, GC) and purity specifications (typically ≥95%) . Its procurement relevance derives from its multifunctional architecture—the allylthio handle offers orthogonal reactivity for late-stage diversification, while the bromophenyl and difluoromethoxyphenyl groups introduce halogen-dependent physicochemical and putative pharmacokinetic properties—making it a versatile intermediate in medicinal chemistry and chemical biology campaigns.

Why Generic Imidazole or 2-Thioimidazole Substitution Fails for 1226429-68-0–Dependent Research


Among 2-thio-substituted imidazoles, even conservative changes to the thio-alkyl chain, C5 aryl halogen, or N1 aryl group can profoundly alter target engagement, pharmacokinetic profile, and chemical reactivity [1]. The allylthio moiety in 1226429-68-0 provides a terminal olefin absent in the corresponding ethylthio analog (CAS 1226427-26-4) or benzylthio analog (CAS 1226455-72-6), enabling thiol–ene click chemistry and potential covalent probe design that simpler alkyl-thio congeners cannot support [2]. Simultaneously, the 4-bromophenyl substituent offers a heavier halogen than the 4-methylphenyl (p-tolyl) analog (CAS 1226455-63-5), increasing both lipophilicity and the capacity for metal-catalyzed cross-coupling, which directly impacts scaffold diversification routes . Substituting any of these three substituents with a generic alternative would foreclose these specific synthetic and pharmacological avenues, necessitating exact-structure procurement for hypothesis-driven studies.

Quantified Differentiation Evidence for 2-(Allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole (1226429-68-0) Against Closest Analogs


Allylthio vs. Ethylthio: Olefin-Dependent Reactivity and Lipophilicity Differentiation

The allylthio substituent in 1226429-68-0 contains a terminal C=C double bond absent in the ethylthio analog (CAS 1226427-26-4). This olefin permits thiol–ene radical addition and palladium-catalyzed allylic substitution reactions, which are structurally precluded in the ethylthio derivative [1]. Calculated partition coefficients (cLogP) using ChemAxon predict a lipophilicity of ~4.8 for 1226429-68-0 versus ~4.2 for the ethylthio congener, reflecting the additional π-electron contribution of the allyl group [2].

Click chemistry Lipophilicity Structure-Activity Relationship

4-Bromophenyl vs. 4-Methylphenyl (p-Tolyl): Impact on Lipophilicity and Cross-Coupling Potential

Replacement of the 4-bromophenyl group in 1226429-68-0 with a 4-methylphenyl group (p-tolyl analog, CAS 1226455-63-5) results in a substantially lower molecular weight and lipophilicity. The bromine atom contributes a heavier halogen, increasing cLogP by approximately 1.2 log units (estimated ~4.8 for target vs. ~3.6 for p-tolyl analog) . Moreover, the bromine serves as a prime substrate for Suzuki–Miyaura, Buchwald–Hartwig, and Ullmann-type couplings, whereas the p-tolyl derivative is inert to these transformations, limiting diversification [1].

Cross-coupling Lipophilic efficiency Halogen bonding

4-(Difluoromethoxy)phenyl vs. 4-(Methoxy)phenyl: Metabolic and Conformational Differentiation

The difluoromethoxy (–OCF₂H) group is a well-validated isostere for methoxy (–OCH₃) that enhances metabolic stability and modulates electron density without significantly increasing steric demand. In the context of imidazole-based p38α inhibitors, replacing methoxy with difluoromethoxy has been shown to improve microsomal half-life (t₁/₂) by approximately 2- to 3-fold while retaining target potency within 2-fold [1]. Although direct data for 1226429-68-0 are lacking, the presence of –OCF₂H rather than –OCH₃ (as in the 4-methoxyphenyl analog) is expected to confer similar stability advantages based on class precedent.

Metabolic stability Conformational analysis Drug design

Purity Benchmarking Against Closest Available Analogs

Commercial suppliers (e.g., Bidepharm) report standard purity of ≥98% for the structurally allied 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole (CAS 1226455-63-5) . The target compound 1226429-68-0 is available with typical vendor-specified purity of ≥95% and is accompanied by Certificate of Analysis (CoA) including NMR, HPLC, and GC data, ensuring batch-to-batch consistency for sensitive biological assays [1].

Compound purity Quality control Reproducibility

Optimal Research and Procurement Scenarios for 2-(Allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole (1226429-68-0)


Covalent Probe and PROTAC Linker Development via Allylthio Click Chemistry

The terminal allyl group enables thiol–ene radical addition or palladium-catalyzed allylic modification, allowing site-specific bioconjugation of fluorophores, affinity tags, or E3 ligase ligands for PROTAC design [1]. This distinguishes 1226429-68-0 from alkylthio analogs that lack an olefin anchor, making it the preferred intermediate for targeted protein degradation programs requiring modular tether attachment.

Scaffold Diversification through Palladium-Catalyzed Cross-Coupling at C5 4-Bromophenyl

The arylbromide at C5 serves as a universal cross-coupling handle for Suzuki, Buchwald–Hartwig, and Sonogashira reactions, facilitating high-throughput library synthesis for SAR exploration [2]. In contrast, the p-tolyl congener lacks this functionality, rendering 1226429-68-0 the sole choice among commercial analogs for systematic diversification at the C5 position.

Lead Optimization for Inflammatory Disease Targets (p38 MAP Kinase Axis)

The 2-thioimidazole scaffold has validated affinity for p38α MAP kinase, a key node in TNF-α biosynthesis [3]. The difluoromethoxy group in 1226429-68-0 is predicted to improve metabolic stability over methoxy congeners, making it a suitable early lead for medicinal chemistry campaigns targeting chronic inflammatory diseases where oral bioavailability and hepatic clearance are critical.

Physicochemical Probe Studies: Halogen vs. Alkyl Substituent Effects on PK Profile

By comparing 1226429-68-0 with its p-tolyl and phenyl analogs, researchers can isolate the effect of the 4-bromine substituent on lipophilicity, permeability, and protein binding without altering the imidazole core or allylthio arm . This set enables systematic physicochemical profiling essential for lead optimization decision-making.

Quote Request

Request a Quote for 2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.